
7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Types of Reactions:
Reduction: Reduction reactions may involve the removal of the Boc group under acidic conditions.
Common Reagents and Conditions:
Reduction: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide, and methanol.
Major Products Formed:
Reduction: The primary amine after Boc group removal.
Substitution: The deprotected amine and other substituted products depending on the reaction conditions.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and organic synthesis.
tert-Butyloxycarbonyl-protected amines: Commonly used in organic synthesis for protecting amine groups.
Uniqueness: 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific structure, which includes a naphthyridine ring and a chloro substituent. This structure provides distinct reactivity and applications compared to other Boc-protected compounds .
Properties
Molecular Formula |
C14H17ClN2O4 |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
4-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-8-9(15)6-10(12(18)19)16-11(8)7-17/h6H,4-5,7H2,1-3H3,(H,18,19) |
InChI Key |
IZENSCHEDMWSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


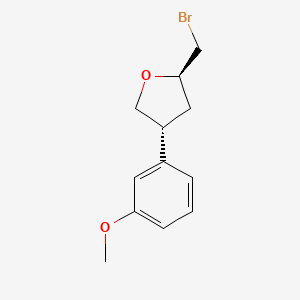
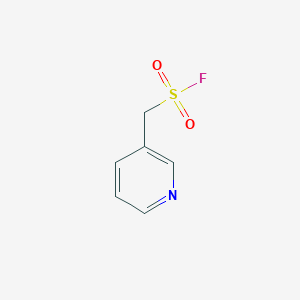
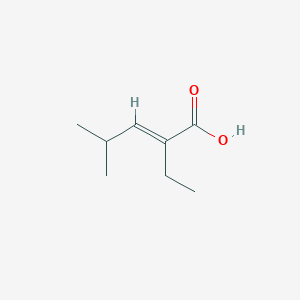
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13209386.png)

![4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209396.png)
![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)
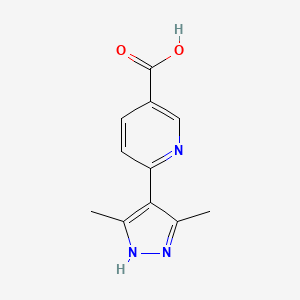
![2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13209430.png)
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol](/img/structure/B13209440.png)
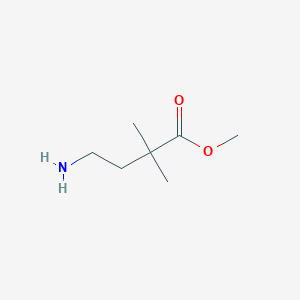
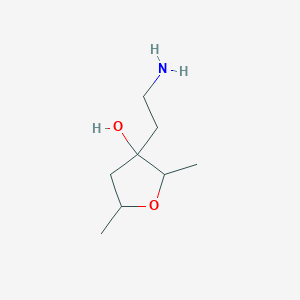
![5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B13209448.png)

